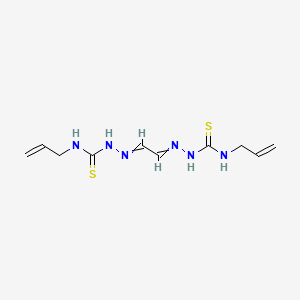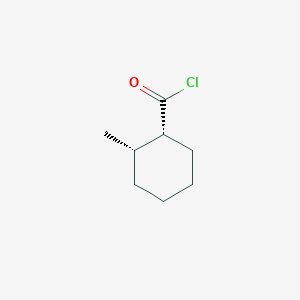
Cyclohexanecarbonyl chloride, 2-methyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarbonyl chloride, 2-methyl-, cis- is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the cyclohexane ring, and a methyl group is positioned at the 2nd carbon in the cis configuration. This compound is used as an intermediate in organic synthesis and has applications in various chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonyl chloride, 2-methyl-, cis- can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the cyclohexanecarboxylic acid is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarbonyl chloride, 2-methyl-, cis- follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the safe handling of thionyl chloride and the efficient collection of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarbonyl chloride, 2-methyl-, cis- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolysis occurs readily in the presence of water.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Cyclohexanecarboxylic Acid: Formed from hydrolysis.
Cyclohexanol: Formed from reduction.
Applications De Recherche Scientifique
Cyclohexanecarbonyl chloride, 2-methyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanecarbonyl chloride, 2-methyl-, cis- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the cyclohexanecarbonyl group into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonyl chloride: Lacks the methyl group at the 2nd position.
Cyclohexanecarboxylic acid chloride: Another name for cyclohexanecarbonyl chloride.
Cyclohexanoyl chloride: Similar structure but without the methyl group.
Uniqueness
Cyclohexanecarbonyl chloride, 2-methyl-, cis- is unique due to the presence of the methyl group at the 2nd position in the cis configuration. This structural feature can influence its reactivity and the properties of the compounds derived from it, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
13064-91-0 |
|---|---|
Formule moléculaire |
C8H13ClO |
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
(1R,2S)-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
KGMWXVAUXAJKIV-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES canonique |
CC1CCCCC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


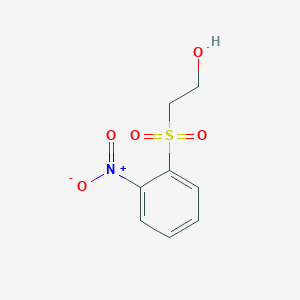
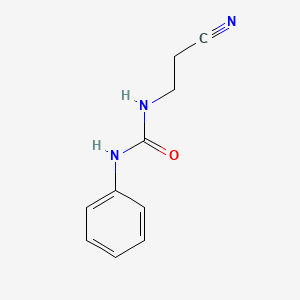

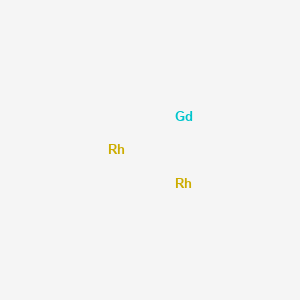



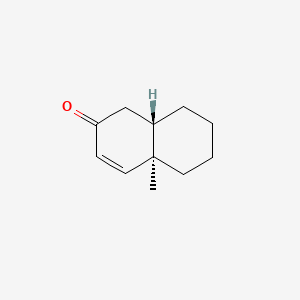
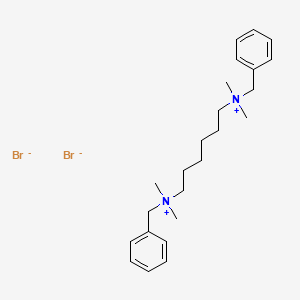
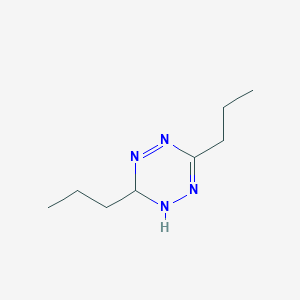
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)

